An In-depth Technical Guide to (2E,4E,6E)-octa-2,4,6-trienal: Chemical Properties, Synthesis, and Reactivity for Advanced Research
An In-depth Technical Guide to (2E,4E,6E)-octa-2,4,6-trienal: Chemical Properties, Synthesis, and Reactivity for Advanced Research
This guide provides a comprehensive technical overview of (2E,4E,6E)-octa-2,4,6-trienal, a polyunsaturated aldehyde with significant potential in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthetic pathways, reactivity profile, and potential applications of this highly conjugated molecule. The content is structured to provide not just procedural steps but also the underlying scientific principles that govern its behavior, ensuring a thorough understanding for both theoretical and practical applications.
Molecular Profile and Physicochemical Properties
(2E,4E,6E)-octa-2,4,6-trienal is a medium-chain fatty aldehyde characterized by an eight-carbon chain with three conjugated double bonds in the trans configuration and a terminal aldehyde functional group.[1] This extensive conjugation is the primary determinant of its chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | (2E,4E,6E)-octa-2,4,6-trienal | [1] |
| Synonyms | 2,4,6-Octatrienal, (E,E,E)-2,4,6-Octatrienal | [2] |
| CAS Number | 17609-31-3 | [1] |
| Molecular Formula | C₈H₁₀O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| Appearance | Yellow Solid | |
| Storage | 2-8°C, under inert atmosphere, protected from light |
Spectroscopic Characterization
The extended π-system in (2E,4E,6E)-octa-2,4,6-trienal gives rise to distinct spectroscopic signatures. While detailed experimental spectra are not widely published, its features can be reliably predicted based on the principles of spectroscopic analysis for conjugated systems.
UV-Visible Spectroscopy
The presence of a long chain of conjugated double bonds dictates that the primary electronic transition will be a π → π* transition. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[3] This results in absorption at longer wavelengths (a bathochromic shift). For polyenes, each additional conjugated double bond can shift the absorption maximum (λmax) by approximately 30 nm.[3] Given that buta-1,3-diene (n=2) has a λmax of 217 nm, it is anticipated that octa-2,4,6-triene (n=3) would absorb at a significantly longer wavelength, likely in the range of 250-300 nm in a non-polar solvent. The aldehyde group, being a chromophore, would further shift this absorption to a longer wavelength.
Infrared (IR) Spectroscopy
The IR spectrum of (2E,4E,6E)-octa-2,4,6-trienal is expected to be characterized by the following key absorption bands:
-
C=O Stretch: A strong, sharp peak around 1685-1705 cm⁻¹, characteristic of an α,β-unsaturated aldehyde.
-
C=C Stretch: One or more medium-intensity peaks in the 1600-1650 cm⁻¹ region, corresponding to the conjugated double bonds.
-
=C-H Bending (trans): A strong peak near 960-990 cm⁻¹ due to the out-of-plane bending of the trans-alkene hydrogens.
-
C-H Stretch (Aldehyde): Two weak peaks are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be complex in the olefinic region (δ 5.5-7.5 ppm) due to the coupling between the vinyl protons. The aldehydic proton would appear as a doublet in the downfield region (δ 9.4-9.6 ppm) due to coupling with the adjacent vinyl proton. The terminal methyl group would be a doublet of doublets or a triplet in the upfield region (around δ 1.8-2.1 ppm).
¹³C NMR: The carbon spectrum would show eight distinct signals. The most downfield signal would be the carbonyl carbon (δ 190-195 ppm). The sp² hybridized carbons of the polyene chain would resonate in the δ 120-150 ppm region. The terminal methyl carbon would be the most upfield signal.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns would include the loss of the aldehyde group (-CHO) and successive losses of hydrocarbon fragments from the polyene chain.
Synthesis of (2E,4E,6E)-octa-2,4,6-trienal
The synthesis of polyenals like (2E,4E,6E)-octa-2,4,6-trienal can be achieved through classical organic reactions that are adept at forming carbon-carbon double bonds with stereocontrol. The Aldol condensation and the Wittig reaction are two of the most powerful methods for this purpose.
Synthesis via Iterative Aldol Condensation
The Aldol condensation is a fundamental C-C bond-forming reaction that can be used to build up unsaturated aldehyde systems.[4] An iterative approach, starting from simpler aldehydes, can construct the (2E,4E,6E)-octa-2,4,6-trienal backbone. The driving force for the dehydration of the initial aldol adduct is the formation of a highly conjugated system.[5]
Experimental Protocol: Generalized Aldol Condensation for Polyenal Synthesis
-
Enolate Formation: A suitable aldehyde or ketone is treated with a base (e.g., NaOH, LDA) in an appropriate solvent to generate the enolate.[6]
-
Nucleophilic Attack: The enolate is then reacted with another aldehyde (the electrophile). For the synthesis of (2E,4E,6E)-octa-2,4,6-trienal, a potential strategy would be the reaction of crotonaldehyde enolate with another molecule of crotonaldehyde.
-
Dehydration: The resulting β-hydroxy aldehyde (the aldol adduct) is often unstable and readily dehydrates upon heating or under acidic/basic conditions to yield the α,β-unsaturated product.[7]
-
Iteration: This process can be repeated to extend the conjugation.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Caption: Workflow for Aldol Condensation Synthesis.
Synthesis via the Wittig Reaction
The Wittig reaction is a highly versatile and reliable method for alkene synthesis, offering excellent control over the location of the double bond.[8][9] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[10] For synthesizing (2E,4E,6E)-octa-2,4,6-trienal, a stepwise approach using appropriate ylides and unsaturated aldehydes would be effective. Stabilized ylides generally favor the formation of (E)-alkenes.[10]
Experimental Protocol: Generalized Wittig Reaction for Polyenal Synthesis
-
Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the phosphorus ylide.
-
Reaction with Carbonyl: The ylide is then reacted with a suitable aldehyde (e.g., crotonaldehyde) in an anhydrous solvent like THF or ether. The reaction proceeds through a betaine or oxaphosphetane intermediate to form the alkene.[9]
-
Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. The desired polyenal is then purified, typically by column chromatography.
Caption: General workflow of the Wittig Reaction.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2E,4E,6E)-octa-2,4,6-trienal is dominated by its two key structural features: the aldehyde functional group and the extended conjugated π-system.
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E)-octa-2,4,6-trienoic acid, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions to avoid over-oxidation.[11][12][13][14][15]
-
Reduction: Selective reduction of the aldehyde group to a primary alcohol, (2E,4E,6E)-octa-2,4,6-trien-1-ol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[16][17][18] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but might also affect the conjugated double bonds.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of secondary alcohols or other addition products. This is a classic 1,2-addition reaction.
Reactions Involving the Conjugated System
The conjugated system allows for reactions to occur not just at the immediate C=C bond (α,β to the carbonyl) but also at more distant positions through conjugate addition.
-
1,4-, 1,6-, and 1,8-Addition (Michael Addition): The extended conjugation makes the carbons at the 4, 6, and 8 positions electrophilic. Soft nucleophiles, such as amines, thiols, and Gilman reagents, tend to favor conjugate addition (1,4-, 1,6-, or 1,8-addition) over direct 1,2-addition to the carbonyl group.[19][20][21] This reaction is under thermodynamic control and preserves the stable carbonyl group.[19]
-
Diels-Alder Reaction: The conjugated triene system can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, to form six-membered rings.[22] This powerful reaction allows for the rapid construction of complex cyclic structures with high stereocontrol.
Caption: Reactivity profile of (2E,4E,6E)-octa-2,4,6-trienal.
Stability and Handling
Polyunsaturated aldehydes are known to be sensitive to light, heat, and oxygen. The extensive conjugation makes the molecule susceptible to polymerization and oxidation. Therefore, it is recommended to store (2E,4E,6E)-octa-2,4,6-trienal under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. Aldehydes, in general, can be irritants, and appropriate personal protective equipment (gloves, safety glasses) should be used during handling.
Potential Applications in Research and Drug Development
While specific biological activities of (2E,4E,6E)-octa-2,4,6-trienal are not extensively documented, the broader class of polyunsaturated aldehydes (PUAs) has garnered significant interest.
-
Natural Products and Chemical Ecology: PUAs are produced by diatoms as a defense mechanism against grazing by copepods, exhibiting cytotoxic and teratogenic effects.[23][24] This makes them interesting lead compounds for the development of novel antifouling agents or pesticides.
-
Pharmaceutical Synthesis: The high reactivity of the aldehyde and the conjugated system makes (2E,4E,6E)-octa-2,4,6-trienal a versatile building block in organic synthesis. It can be used to construct complex molecular architectures found in various natural products and active pharmaceutical ingredients.[6] The conjugated system is a common motif in biologically active molecules.
-
Material Science: The extended π-system suggests potential applications in the development of organic electronic materials, such as organic semiconductors or dyes.
Conclusion
(2E,4E,6E)-octa-2,4,6-trienal is a molecule with a rich and versatile chemical profile defined by its extended conjugation and aldehyde functionality. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for harnessing its potential in diverse fields ranging from natural product synthesis to materials science. This guide provides a foundational framework for researchers to design and execute experiments involving this and related polyunsaturated aldehydes, paving the way for future discoveries and applications.
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